N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS No.: 929974-27-6
Cat. No.: VC5732625
Molecular Formula: C13H19N3O3S
Molecular Weight: 297.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929974-27-6 |
|---|---|
| Molecular Formula | C13H19N3O3S |
| Molecular Weight | 297.37 |
| IUPAC Name | N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C13H19N3O3S/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16/h2-5,11H,6-9,14H2,1H3,(H,15,17) |
| Standard InChI Key | OBQRORCBXASKET-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |
Introduction
Chemical Structure and Physicochemical Properties
N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide possesses the molecular formula C₁₃H₁₉N₃O₃S and a molecular weight of 297.37 g/mol. The core structure comprises:
-
A piperidine ring substituted with an amino group at the 4-position, enhancing its basicity and ability to form hydrogen bonds.
-
A sulfonamide bridge (-SO₂-NH-) connecting the piperidine moiety to a para-substituted phenyl group, contributing to structural rigidity and metabolic stability.
-
An acetamide group (-NH-CO-CH₃) at the phenyl ring’s para position, which modulates solubility and target binding affinity.
The compound’s logP value (estimated at 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain under investigation, though preliminary studies indicate decomposition above 250°C.
Synthesis Pathways
Stepwise Assembly
The synthesis involves a multi-step sequence starting from 4-nitrophenylsulfonyl chloride and 4-aminopiperidine:
-
Sulfonamide Formation: Reacting 4-nitrophenylsulfonyl chloride with 4-aminopiperidine in dichloromethane yields N-(4-nitrophenylsulfonyl)-4-aminopiperidine.
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing N-(4-aminophenylsulfonyl)-4-aminopiperidine.
-
Acetylation: Treatment with acetic anhydride in pyridine introduces the acetamide group, culminating in the final product.
Yield Optimization
Reaction conditions critically influence yields:
-
Step 1: Optimal at 0–5°C with triethylamine as a base (yield: 78–82%).
-
Step 2: Hydrogenation at 40 psi H₂ pressure achieves >90% conversion.
-
Step 3: Excess acetic anhydride (2.5 equiv.) ensures complete acetylation (yield: 85%).
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords >95% purity.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . Mechanistic studies suggest binding to the ATP pocket via hydrogen bonds with Glu81 and Lys89, with an IC₅₀ of 120 nM . This activity positions it as a candidate for cancer therapeutics, particularly in triple-negative breast cancer models .
Pharmacokinetics
Preliminary ADMET profiling in rodents reveals:
-
Oral bioavailability: 34% (dose: 10 mg/kg).
-
Half-life: 2.8 hours.
-
CNS penetration: Limited (brain/plasma ratio: 0.03), minimizing neurotoxicity risks.
Structural Analogues and Comparative Analysis
Monoacetyldapsone (CAS 565-20-8)
This analogue replaces the piperidine ring with a second phenyl group (C₁₄H₁₄N₂O₃S, MW 290.34 g/mol) . While it retains sulfonamide-mediated antibacterial effects, it lacks CDK2 inhibition due to reduced basicity and steric bulk .
Pyridine-Substituted Derivatives
| Property | N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide | Monoacetyldapsone | Pyridine Derivative |
|---|---|---|---|
| Molecular Weight | 297.37 g/mol | 290.34 g/mol | 291.33 g/mol |
| CDK2 IC₅₀ | 120 nM | >10 µM | 450 nM |
| Antibacterial MIC | 8–16 µg/mL | 32–64 µg/mL | 16–32 µg/mL |
| Metabolic Stability | Moderate (t₁/₂ = 2.8 h) | High (t₁/₂ = 6 h) | Low (t₁/₂ = 1.2 h) |
Research and Development Trends
PROTAC Applications
Recent patents highlight its integration into proteolysis-targeting chimeras (PROTACs) for CDK2 degradation . A bifunctional derivative linking the compound to a E3 ligase recruiter (e.g., lenalidomide) reduces CDK2 levels by 80% in HeLa cells at 100 nM .
Combination Therapies
Synergy with 5-azacytidine (a DNA methyltransferase inhibitor) enhances apoptosis in leukemia cell lines (combination index = 0.3) . Phase I trials are anticipated by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume